(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Description
The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone” is a heterocyclic hybrid featuring two key motifs:
- A 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine core, known for its planar aromatic structure and bioisosteric resemblance to purines .
- A piperazine linker substituted with a pyridazine-triazole moiety, which enhances solubility and modulates receptor-binding interactions.
This dual-heterocyclic architecture is synthetically challenging but pharmacologically promising, as triazolo-pyrimidines and piperazine derivatives are recurrent in bioactive molecules targeting enzymes and receptors .
Properties
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N11O/c1-12-9-13(2)29-18(21-12)22-16(25-29)17(30)27-7-5-26(6-8-27)14-3-4-15(24-23-14)28-11-19-10-20-28/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFJMYUSJNVJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N11O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone is a complex molecule that incorporates various heterocyclic moieties known for their biological activities. This article reviews its biological activity based on existing literature and research findings.
Structure and Properties
This compound features several notable structural components:
- Triazole and Pyridazine Rings : These heterocycles are often associated with antimicrobial and anticancer properties.
- Piperazine Moiety : Known for its role in enhancing pharmacological activity and solubility.
Biological Activity Overview
Research indicates that compounds similar to the one exhibit a range of biological activities:
Anticancer Activity
A study evaluated a series of triazole derivatives for their cytotoxic effects against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line .
Antimicrobial Activity
The presence of the triazole ring enhances antimicrobial properties. Compounds with similar structures have been shown to exhibit activity against bacteria such as Escherichia coli and fungi like Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 1.6 μg/ml to 25 μg/ml .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
In a comparative study of various triazole derivatives, the target compound was synthesized and screened for its ability to inhibit tubulin polymerization, a crucial process in cancer cell division. The results indicated that this compound not only inhibited cell growth but also induced apoptosis in tested cell lines through mechanisms involving acridine orange/ethidium bromide staining assays .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of related triazole compounds. The results showed that introducing electron-withdrawing groups significantly enhanced antimicrobial activity against specific bacterial strains. The study highlighted that modifications to the triazole structure could lead to more potent antimicrobial agents .
Research Findings Summary
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to this one exhibit potent anticancer properties. For instance, a study demonstrated high cytotoxicity against various cancer cell lines, with an IC50 value of approximately 0.99 μM against the BT-474 breast cancer cell line. The mechanism involves:
- Induction of Apoptosis : The compound triggers programmed cell death through pathways involving caspases and mitochondrial dysfunction.
- Cell Cycle Arrest : It causes cell cycle arrest at the sub-G1 and G2/M phases, leading to reduced proliferation of cancer cells.
Antimicrobial Properties
The compound's triazole and pyridazine components enhance its antimicrobial efficacy. Studies have shown that it inhibits bacterial growth effectively against several strains. The mechanisms include:
- Inhibition of Ergosterol Biosynthesis : The triazole ring interferes with fungal cell membrane synthesis, leading to cell death.
- Disruption of Tubulin Polymerization : Similar compounds bind to tubulin, disrupting microtubule formation essential for cell division.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties. The pyridazine moiety is often linked to reducing inflammation through various biochemical pathways.
Study 1: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of a related compound on various cancer cell lines using MTT assays. The results indicated significant apoptosis induction in BT-474 cells, confirmed by flow cytometry showing increased sub-G1 populations indicative of cell death.
Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of pyridazine derivatives against a panel of bacterial strains. Findings suggested that specific substitutions on the pyridazine ring enhanced antibacterial activity, providing insights into structure-activity relationships.
| Biological Activity | IC50 Value (μM) | Cell Line/Organism | Mechanism |
|---|---|---|---|
| Cytotoxicity | 0.99 | BT-474 | Apoptosis induction |
| Antibacterial Activity | Varies | Various bacteria | Ergosterol inhibition |
Structural Information
| Property | Details |
|---|---|
| IUPAC Name | (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone |
| Canonical SMILES | CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4)C(C)(C)C |
Comparison with Similar Compounds
Structural Similarities and Variations
The target compound shares core motifs with several analogs synthesized in recent studies (Table 1):
†Calculated based on molecular formula.
Key Observations:
- Bioisosteric Replacements: The target’s triazolo-pyrimidine core (shared with Compound 5d ) contrasts with imidazo-pyridine cores in compounds, which may alter electronic profiles and binding affinities .
- Physical States: Methyl groups at positions 5 and 7 (target) improve crystallinity relative to liquid analogs like 10a .
Q & A
Q. What are the critical steps for synthesizing (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone with high purity?
The synthesis of this compound requires multi-step protocols involving cyclization and coupling reactions. Key steps include:
- Core formation : Cyclization of pyridazine and triazole precursors using hydrazine hydrate under reflux conditions in toluene or DMF .
- Piperazine coupling : Reacting the pyridazine-triazole intermediate with a piperazine derivative via nucleophilic substitution, often catalyzed by palladium or copper iodide .
- Triazolopyrimidine functionalization : Introducing the 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl moiety via a methanone bridge, requiring anhydrous conditions and catalysts like phosphorus oxychloride . Purity is ensured via HPLC (>95%) and spectroscopic validation (¹H NMR, IR) .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
- ¹H NMR : Peaks at δ 2.5–3.0 ppm confirm piperazine protons, while aromatic signals (δ 7.0–8.5 ppm) verify triazole and pyridazine moieties .
- IR spectroscopy : Stretching frequencies at ~1650 cm⁻¹ (C=O) and ~1550 cm⁻¹ (triazole C=N) validate key functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can molecular docking predict the biological targets of this compound?
Computational methods are critical for target identification:
- Protein selection : Use databases like PDB to identify enzymes (e.g., 14-α-demethylase lanosterol, PDB:3LD6) with binding pockets compatible with triazole and pyrimidine motifs .
- Docking software : Tools like Discovery Studio or AutoDock Vina assess binding affinity (ΔG values) and interaction modes (hydrogen bonds, hydrophobic contacts) .
- Validation : Compare docking results with experimental bioactivity assays (e.g., antifungal activity if targeting lanosterol demethylase) .
Q. What experimental design strategies mitigate contradictory bioactivity data across assays?
Contradictions often arise from assay variability or off-target effects. Solutions include:
- Orthogonal assays : Combine enzyme inhibition (e.g., fluorometric assays) with cell-based viability tests (e.g., MTT) to confirm target-specific activity .
- Dose-response curves : Use Hill slopes to distinguish between specific binding (steep slope) and non-specific effects .
- Statistical design : Apply factorial design (e.g., Taguchi method) to optimize assay conditions (pH, temperature) and reduce variability .
Q. How can solubility challenges in aqueous buffers be resolved for in vivo studies?
Low solubility is common for heterocyclic compounds. Strategies include:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<10% v/v) to enhance dissolution without toxicity .
- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the methanone or piperazine positions .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Q. What methodologies optimize the pharmacokinetic profile of this compound?
Pharmacokinetic optimization involves:
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., piperazine N-methylation) and modify substituents (e.g., 5,7-dimethyl groups reduce oxidation) .
- Plasma protein binding (PPB) : Use equilibrium dialysis to measure PPB; introduce halogen substituents (e.g., fluorine) to reduce binding .
- In silico ADMET : Tools like SwissADME predict logP, bioavailability, and blood-brain barrier penetration .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthesis?
- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to ensure consistency .
- Quality control (QC) : Implement strict HPLC thresholds (e.g., retention time ±0.2 min) and reject batches with impurities >2% .
- DoE (Design of Experiments) : Use response surface methodology (RSM) to identify critical parameters (e.g., temperature, catalyst loading) affecting yield .
Q. What statistical approaches validate the significance of bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
